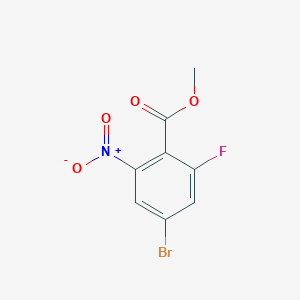

Methyl 4-bromo-2-fluoro-6-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-fluoro-6-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO4/c1-15-8(12)7-5(10)2-4(9)3-6(7)11(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFIRDOCGWUIAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Bromo 2 Fluoro 6 Nitrobenzoate

Strategies for Carbon-Carbon Bond Formation Leading to the Benzoate (B1203000) Core

The formation of the central methyl benzoate structure serves as the foundational framework upon which the various substituents are installed. This typically involves the synthesis of a benzoic acid precursor followed by esterification.

The journey towards Methyl 4-bromo-2-fluoro-6-nitrobenzoate often begins with a simpler, commercially available substituted benzene (B151609) derivative. A common strategy involves the functionalization of a pre-existing aromatic ring, which can then be converted to the benzoic acid core. For instance, an appropriately substituted toluene (B28343) derivative can undergo oxidation of the methyl group to a carboxylic acid. Benzylic oxidation, for example using potassium permanganate (B83412) (KMnO₄), can convert an ortho, para-directing methyl group into a meta-directing carboxylic acid group. masterorganicchemistry.com This transformation is crucial for directing subsequent electrophilic aromatic substitution reactions.

Alternatively, Friedel-Crafts alkylation can introduce an alkyl group that can later be oxidized to the carboxylic acid. masterorganicchemistry.com The choice of precursor is dictated by the desired substitution pattern and the directing effects of the existing functional groups. The functionalization of the aromatic ring is a key step that influences the regiochemical outcome of subsequent halogenation and nitration reactions. ijrar.org

| Precursor Type | Functionalization Reaction | Subsequent Transformation to Benzoate Core |

| Substituted Toluene | N/A | Oxidation of methyl group to carboxylic acid |

| Benzene | Friedel-Crafts Alkylation | Introduction of an alkyl group, followed by oxidation |

| Substituted Benzene | Various | Manipulation of existing functional groups to facilitate carboxylation |

Regioselective Introduction of Bromo and Fluoro Substituents on the Aromatic Ring

The introduction of halogen atoms at specific positions on the benzene ring is a critical challenge in the synthesis of this compound. The directing effects of the substituents already present on the ring play a pivotal role in achieving the desired regioselectivity.

Electrophilic aromatic halogenation is the primary method for introducing bromine and fluorine onto the benzene ring. masterorganicchemistry.com The regioselectivity of this reaction is governed by the electronic properties of the substituents on the aromatic ring. wikipedia.org

For bromination, reagents such as bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) are commonly employed. studymind.co.ukchemguide.co.ukchemguide.co.uk The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile that can be attacked by the electron-rich aromatic ring. libretexts.org The position of bromination is directed by the existing functional groups. For instance, electron-donating groups direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. wikipedia.org

Fluorination of aromatic rings is often more challenging to control due to the high reactivity of fluorine. Direct fluorination can be difficult to manage and may lead to multiple substitutions. uobabylon.edu.iq Therefore, indirect methods are often preferred.

The relative directing effects of different substituents are crucial for achieving positional control. For example, halogens are deactivating yet ortho, para-directing due to a combination of inductive withdrawal and resonance donation of electrons. ijrar.orgwikipedia.org Fluorine, being the most electronegative halogen, has a strong inductive effect but also a significant resonance effect, often leading to a strong preference for para substitution. ijrar.org

| Halogenation Method | Reagents | Key Considerations for Positional Control |

| Bromination | Br₂ / Lewis Acid (e.g., FeBr₃, AlBr₃) | Directing effects of existing substituents (ortho/para vs. meta) |

| Bromination | N-Bromosuccinimide (NBS) | Can offer high regioselectivity, sometimes favoring para substitution nih.govresearchgate.net |

| Fluorination | Indirect methods often preferred | High reactivity of fluorine requires careful control to avoid polysubstitution uobabylon.edu.iq |

Nitration Procedures for Aromatic Systems: Mechanistic and Practical Aspects

The introduction of the nitro group is a classic example of electrophilic aromatic substitution. This reaction is fundamental to the synthesis of many nitroaromatic compounds. wikipedia.org

The nitration of an aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comucalgary.calibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). ucalgary.calibretexts.org

The rate-determining step of the reaction is the attack of the aromatic ring's π-electrons on the nitronium ion, forming a carbocation intermediate known as a Wheland intermediate or σ-complex. nih.gov This intermediate is resonance-stabilized. In a subsequent fast step, a weak base (such as water or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

The position at which the nitro group is introduced is strongly influenced by the substituents already present on the aromatic ring. wikipedia.org Electron-donating groups activate the ring and direct the incoming nitro group to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct the nitro group to the meta position. wikipedia.org For example, the nitration of nitrobenzene, which already has a deactivating nitro group, results predominantly in the meta-dinitrobenzene isomer. wikipedia.org Understanding these directing effects is paramount for the successful synthesis of this compound. The interplay between the directing effects of the bromo, fluoro, and ester groups will determine the final position of the nitro group.

| Reagent System | Electrophile | Factors Influencing Positional Selectivity |

| HNO₃ / H₂SO₄ | Nitronium ion (NO₂⁺) | Directing effects of existing substituents (activating/deactivating, ortho/para vs. meta) wikipedia.org |

| HNO₃ / Acetic Anhydride | Alternative nitrating agent | Can be used for substrates sensitive to strong acids wikipedia.org |

Esterification Protocols for Methyl Benzoate Derivatives

The final step in the synthesis of the target molecule is the formation of the methyl ester. This is typically achieved through the esterification of the corresponding carboxylic acid.

The most common method for this transformation is the Fischer esterification. academicpublishers.orgyoutube.comucla.edu This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. academicpublishers.orgucla.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. tcu.edu

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester. uomustansiriyah.edu.iqyoutube.com

Other methods for esterification include the reaction of the carboxylic acid with diazomethane (B1218177) or using coupling reagents. chemicalbook.com For instance, a solution of 4-bromo-2-fluorobenzoic acid in a mixture of tetrahydrofuran (B95107) and methanol (B129727) can be treated with (trimethylsilyl)diazomethane to yield methyl 4-bromo-2-fluorobenzoate quantitatively. chemicalbook.com Another approach involves the use of thionyl chloride to convert the carboxylic acid to an acyl chloride, which then readily reacts with methanol. chemicalbook.com

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Carboxylic Acid, Methanol, Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; often requires excess alcohol or removal of water academicpublishers.orgtcu.edu |

| Reaction with Diazomethane | Carboxylic Acid, (Trimethylsilyl)diazomethane | High yielding and proceeds under mild conditions chemicalbook.com |

| Acyl Chloride Formation | Carboxylic Acid, Thionyl Chloride, then Methanol | Two-step process; acyl chloride is highly reactive chemicalbook.com |

Optimization of Reaction Conditions for Ester Formation and Yield

Optimization of this reaction typically involves a systematic study of various parameters to maximize the yield and purity of the resulting methyl ester. Key parameters that are often optimized include the choice of acid catalyst, the molar ratio of alcohol to carboxylic acid, the reaction temperature, and the reaction time.

For structurally similar compounds, such as 4-Fluoro-3-nitro-benzoic acid, a common and effective method for esterification involves dissolving the acid in methanol and adding concentrated sulfuric acid as a catalyst. The reaction is then heated to reflux for several hours. In a typical procedure, after cooling, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration and dried. This method has been reported to yield up to 90% of the corresponding methyl ester.

Another approach involves the use of thionyl chloride. In this method, the carboxylic acid is treated with an excess of thionyl chloride to form the more reactive acyl chloride intermediate. The acyl chloride is then reacted with methanol to give the methyl ester. While often providing high yields, this method requires careful handling of the corrosive and moisture-sensitive thionyl chloride.

The use of (trimethylsilyl)diazomethane offers a milder alternative for esterification, particularly for substrates that are sensitive to harsh acidic conditions. This reagent reacts with the carboxylic acid at low to ambient temperatures to produce the methyl ester in high yield. However, (trimethylsilyl)diazomethane is a hazardous and expensive reagent, which may limit its use in large-scale synthesis.

To illustrate the optimization of ester formation, the following table summarizes typical conditions and yields for the esterification of a related compound, 4-bromo-2-fluorobenzoic acid, which is a precursor in one of the potential synthetic routes.

Table 1: Optimization of Reaction Conditions for the Esterification of 4-bromo-2-fluorobenzoic Acid

| Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thionyl chloride | Methanol | 0 to RT | 12 | 93 |

| (Trimethylsilyl)diazomethane | THF/Methanol | 0 to RT | 1 | Quantitative |

Green Chemistry Approaches in the Synthesis of this compound and Related Esters

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including aromatic esters like this compound. The focus is on developing more environmentally benign and sustainable synthetic methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

For the synthesis of the precursor 4-Bromo-2-fluorobenzoic acid, a green chemistry approach has been described involving the oxidation of 2-fluoro-4-bromotoluene using oxygen as the oxidant, catalyzed by a cobalt(II) acetate (B1210297) and sodium bromide system in acetic acid. This method offers an alternative to traditional oxidation methods that often employ stoichiometric amounts of heavy metal oxidants.

In the context of nitration, a key step in the synthesis of the target molecule, traditional methods often rely on the use of a hazardous mixture of concentrated nitric and sulfuric acids ("mixed acid"). Green alternatives to this process are actively being explored. These include the use of solid acid catalysts, such as zeolites, which can facilitate the nitration with nitric acid or other nitrating agents, often with improved regioselectivity and easier product separation. Another approach is the use of milder nitrating agents, which can reduce the formation of unwanted byproducts and simplify the workup procedure.

For the esterification step, green approaches focus on replacing hazardous reagents like thionyl chloride and corrosive acids like concentrated sulfuric acid. The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), can facilitate the esterification under milder conditions and allows for easy recovery and reuse of the catalyst. Another green alternative is the use of enzymatic catalysis, where lipases can be employed to catalyze the esterification with high selectivity and under mild, environmentally friendly conditions.

The following table summarizes some green chemistry approaches that could be applied to the synthesis of this compound and its precursors.

Table 2: Green Chemistry Approaches in Aromatic Compound Synthesis

| Reaction Step | Traditional Method | Green Alternative | Advantages of Green Alternative |

|---|---|---|---|

| Oxidation of Toluene Derivative | Potassium permanganate | O2 with Co(OAc)2/NaBr catalyst | Use of a benign oxidant, catalytic system. |

| Nitration | Mixed acid (HNO3/H2SO4) | Solid acid catalysts (e.g., zeolites), milder nitrating agents | Reduced acid waste, improved selectivity, easier catalyst recovery. |

| Esterification | Sulfuric acid, Thionyl chloride | Solid acid catalysts (e.g., Amberlyst-15), enzymatic catalysis | Reusable catalyst, milder reaction conditions, reduced waste. |

Total Synthesis Pathways and Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound suggests several possible synthetic routes. The most apparent disconnection is the ester linkage, leading back to 4-bromo-2-fluoro-6-nitrobenzoic acid and methanol. The main challenge then lies in the synthesis of the substituted benzoic acid.

Retrosynthetic Pathway A: Late-stage Nitration

This pathway involves the nitration of a pre-formed 4-bromo-2-fluorobenzoic acid.

Target: this compound

Disconnect 1 (Esterification): 4-bromo-2-fluoro-6-nitrobenzoic acid

Disconnect 2 (Nitration): 4-bromo-2-fluorobenzoic acid

Disconnect 3 (Oxidation): 4-bromo-2-fluoro-1-methylbenzene (4-bromo-2-fluorotoluene)

Disconnect 4 (Halogenation): Toluene or other simple precursors

However, the directing effects of the substituents on the benzene ring make the regioselective nitration of 4-bromo-2-fluorobenzoic acid at the 6-position challenging. The fluoro group at C2 and the bromo group at C4 are both ortho, para-directing, while the carboxylic acid group at C1 is meta-directing. This would likely lead to a mixture of isomers, with the desired 6-nitro product being a minor component.

Retrosynthetic Pathway B: Early-stage Nitration

A more plausible approach involves introducing the nitro group at an earlier stage of the synthesis, followed by the formation of the carboxylic acid and subsequent esterification.

Target: this compound

Disconnect 1 (Esterification): 4-bromo-2-fluoro-6-nitrobenzoic acid

Disconnect 2 (Formation of COOH): A precursor such as 4-bromo-2-fluoro-6-nitroaniline (B1271561) or 4-bromo-2-fluoro-6-nitrotoluene.

Synthesis from 4-bromo-2-fluoro-6-nitroaniline:

Diazotization and Sandmeyer Reaction: The synthesis could start from 4-bromo-2-fluoro-6-nitroaniline. The amino group can be converted to a diazonium salt, which is then subjected to a Sandmeyer reaction to introduce a cyano group.

Hydrolysis: The resulting nitrile can then be hydrolyzed under acidic or basic conditions to yield 4-bromo-2-fluoro-6-nitrobenzoic acid.

Esterification: The final step would be the esterification of the carboxylic acid to the methyl ester.

Synthesis from 4-bromo-2-fluoro-6-nitrotoluene:

Oxidation: An alternative starting material is 4-bromo-2-fluoro-6-nitrotoluene. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

Esterification: The resulting 4-bromo-2-fluoro-6-nitrobenzoic acid is then esterified.

This early-stage nitration strategy is more likely to be successful in achieving the desired substitution pattern.

Comparison of Synthetic Yields and Efficiencies Across Different Methodologies

The late-stage nitration pathway (Pathway A) is likely to be inefficient due to the formation of multiple isomers during the nitration step, leading to low yields of the desired product and difficult purification.

The early-stage nitration pathways (Pathway B) are expected to be more efficient. For instance, the synthesis starting from an aniline (B41778) derivative, while involving more steps (diazotization, Sandmeyer reaction, hydrolysis, esterification), allows for better control over the regiochemistry. The yields for Sandmeyer reactions and nitrile hydrolysis are typically moderate to good.

The synthesis starting from a toluene derivative involves a potentially high-yielding oxidation step, followed by esterification. The success of this route depends on the availability of the starting 4-bromo-2-fluoro-6-nitrotoluene.

The following table provides a hypothetical comparison of the potential efficiencies of the different synthetic pathways, based on typical yields for the individual reaction types.

Table 3: Hypothetical Comparison of Synthetic Pathways

| Pathway | Key Steps | Potential Advantages | Potential Disadvantages | Estimated Overall Yield |

|---|---|---|---|---|

| A: Late-stage Nitration | Nitration of 4-bromo-2-fluorobenzoic acid | Fewer steps | Poor regioselectivity, difficult purification, low yield of desired isomer | Low |

| B1: From Aniline | Diazotization, Sandmeyer (cyanation), Hydrolysis, Esterification | Good regiochemical control | Multiple steps, use of potentially hazardous reagents (e.g., cyanides) | Moderate |

| B2: From Toluene | Oxidation, Esterification | Fewer steps than B1 | Availability of starting material, use of strong oxidizing agents | Moderate to High |

Chemical Reactivity and Transformation of Methyl 4 Bromo 2 Fluoro 6 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Benzoate (B1203000) Core

The benzene (B151609) ring of Methyl 4-bromo-2-fluoro-6-nitrobenzoate is electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its synthetic applications, allowing for the selective replacement of its halogen substituents.

In the context of SNAr reactions, the fluoro substituent is significantly more reactive than the bromo substituent. This might seem counterintuitive, as the bromide ion is a better leaving group than the fluoride (B91410) ion in other substitution reactions like SN2. However, in SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex.

The general order of reactivity for halogens in SNAr reactions is F >> Cl ≈ Br > I. This preference has been observed in reactions with a wide range of nucleophiles, including amines, alkoxides, and thiols, leading to the selective formation of products where the fluorine atom has been displaced.

| Halogen Substituent | Electronegativity | Effect on Meisenheimer Complex | Relative Reactivity |

|---|---|---|---|

| Fluoro (-F) | 3.98 | Strong stabilization via inductive effect | Highest |

| Bromo (-Br) | 2.96 | Moderate stabilization via inductive effect | Lower |

The SNAr reaction on an unsubstituted benzene ring is extremely slow. The presence of a strong electron-withdrawing group is essential for the reaction to proceed at a practical rate. In this compound, the nitro group (-NO₂) at position 6 plays a crucial role in activating the ring for nucleophilic attack.

The nitro group activates the ring in two ways:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms withdraws electron density from the ring, making the ring carbons more electrophilic and thus more susceptible to attack by a nucleophile.

Resonance Effect (-M): The nitro group can delocalize the negative charge of the Meisenheimer complex through resonance. When the nucleophile attacks the ring, particularly at the positions ortho or para to the nitro group, the negative charge can be spread onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate, lowering the activation energy of the rate-determining step.

In this specific molecule, the fluoro group is ortho to the nitro group, and the bromo group is para. Both positions are activated, but as discussed, the fluoro-substituted position is electronically favored for the initial attack. The combined electron-withdrawing power of the nitro and methyl ester groups makes the aromatic core highly electrophilic and primed for SNAr reactions.

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. However, the ring in this compound is severely electron-deficient, making it highly deactivated towards this type of reaction.

The outcome of an EAS reaction is controlled by the directing effects of the substituents already present on the ring. In this case, all four substituents are deactivating.

Nitro (-NO₂) and Methyl Ester (-COOCH₃) Groups: These are powerful deactivating groups due to both inductive and resonance effects. They strongly withdraw electron density from the ring and direct incoming electrophiles to the meta position relative to themselves.

Fluoro (-F) and Bromo (-Br) Groups: Halogens are also deactivating due to their strong inductive electron-withdrawing effect. However, they are considered ortho, para-directors because they can donate a lone pair of electrons through resonance to stabilize the cationic intermediate (arenium ion) when the attack occurs at the ortho or para positions.

The combination of these groups leads to a highly deactivated system with conflicting directing effects. The nitro and ester groups direct to the C3 and C5 positions, while the halogens direct to positions C3 and C5 (ortho/para to themselves). While all groups direct towards the same available carbons (C3 and C5), the overwhelming deactivation of the ring by three strongly electron-withdrawing groups (NO₂, F, COOCH₃) makes electrophilic substitution practically unfeasible under standard conditions. Any attempt to force such a reaction would require extremely harsh conditions, likely leading to decomposition rather than selective substitution.

| Substituent | Position on Ring | Classification | Directing Effect |

|---|---|---|---|

| -Br | 4 | Deactivating | Ortho, Para |

| -F | 2 | Deactivating | Ortho, Para |

| -NO₂ | 6 | Strongly Deactivating | Meta |

| -COOCH₃ | 1 | Strongly Deactivating | Meta |

Reduction Reactions of the Nitro Group: Synthetic Applications

The nitro group is a versatile functional group, in part because it can be readily reduced to an amino group (-NH₂). This transformation is a key step in many synthetic pathways, providing access to a wide range of aniline (B41778) derivatives.

The reduction of the nitro group in this compound yields Methyl 6-amino-4-bromo-2-fluorobenzoate . This reaction must be performed with chemoselectivity in mind, as the halogen substituents could potentially be removed under certain reductive conditions (hydrogenolysis).

Several methods are suitable for the selective reduction of an aromatic nitro group in the presence of halogens:

Metals in Acidic Media: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid, are classic and effective methods for this transformation. commonorganicchemistry.com These conditions are generally mild enough to leave aryl halides intact. acsgcipr.org

Catalytic Hydrogenation: While standard catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes cause dehalogenation, using specific catalysts like Raney Nickel can often reduce the nitro group selectively. commonorganicchemistry.com Other methods, such as using hydrazine (B178648) in the presence of a metal catalyst like zinc or magnesium, can also achieve this selective reduction without affecting the halogen groups. niscpr.res.in

The resulting amino-benzoate derivative is a valuable synthetic intermediate. The newly introduced amino group is a nucleophile and can participate in a variety of subsequent reactions, such as diazotization, acylation, and the formation of heterocyclic rings. This makes the reduction of the nitro group a pivotal strategy for elaborating the molecular scaffold for applications in pharmaceuticals and materials science.

Hydrolysis and Transesterification Reactions of the Methyl Ester Group

The methyl ester group of this compound is susceptible to hydrolysis and transesterification, common reactions for carboxylic acid esters. However, the presence of ortho substituents (fluoro and nitro groups) introduces significant steric hindrance around the carbonyl carbon.

The kinetics of both hydrolysis and transesterification are significantly impacted by the steric hindrance imposed by the adjacent fluoro and nitro groups. These groups impede the approach of nucleophiles (such as water, hydroxide (B78521) ions, or alkoxides) to the ester's carbonyl carbon, thereby slowing the rate of reaction compared to unhindered methyl benzoates.

Transesterification: Transesterification involves the conversion of the methyl ester to another ester by reaction with an alcohol, typically under acidic or basic catalysis. ucla.edu Similar to hydrolysis, the reaction is subject to steric hindrance. To drive the equilibrium toward the desired product, a large excess of the reactant alcohol is often employed. ucla.edu The thermodynamics of the reaction are typically governed by the relative stability of the starting materials and products, with the reaction being largely reversible unless a product is removed from the system. researchgate.net For instance, titanate catalysts have been shown to be effective in the transesterification of crude methyl benzoate. researchgate.net

Kinetic data for the esterification of benzoic acid with 1-butanol (B46404) has been calculated, showing activation energies of 58.40 kJ·mol⁻¹ for the forward reaction and 57.70 kJ·mol⁻¹ for the reverse reaction, highlighting the reversible nature of such transformations. dnu.dp.ua

Metal-Mediated Cross-Coupling Reactions Involving the Bromo Substituent

The carbon-bromine bond is the most common site for metal-mediated cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. The electron-deficient nature of the aromatic ring can facilitate the initial oxidative addition step in many palladium-catalyzed cycles.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a base. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents. libretexts.orgorganic-chemistry.org For substrates like this compound, typical conditions would involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), and a solvent system such as dioxane, toluene (B28343), or aqueous mixtures. mdpi.comresearchgate.net The reaction is tolerant of a wide range of functional groups, including the nitro and ester moieties present on the substrate. mdpi.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. rsc.orgresearchgate.net Copper-free protocols have also been developed. The reaction provides a direct route to aryl alkynes.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, under palladium catalysis in the presence of a base. researchgate.netresearchgate.net The regioselectivity of the addition to the alkene is a key consideration.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound, catalyzed by palladium. While effective, the toxicity of the organotin reagents has led to a preference for other methods like the Suzuki coupling.

The table below summarizes typical conditions for Suzuki-Miyaura coupling reactions involving various aryl bromides, which are analogous to the target compound.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |

| Pd-NHC@Eu-BCI | K₂CO₃ | C₂H₅OH | 80 | 99 | researchgate.net |

| Fe₃O₄@SiO₂-EDTA-Pd | K₂CO₃ | H₂O/EtOH | 70 | 98 | researchgate.net |

| G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 110 | >95 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The success of cross-coupling reactions often hinges on the choice of ligand coordinated to the palladium center. Ligands stabilize the metal catalyst, influence its reactivity, and can control selectivity. For a substrate with multiple functional groups, preventing side reactions is crucial.

Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are commonly employed. researchgate.net These ligands promote the oxidative addition of the aryl bromide to the Pd(0) center and facilitate the subsequent reductive elimination step. yonedalabs.com The choice of ligand can be used to control selectivity in molecules with multiple potential reaction sites. mit.edunih.gov For instance, sulfonated phosphine ligands have been used in combination with different cations to control site-selectivity in the cross-coupling of polychlorinated arenes through electrostatic interactions. cam.ac.uk

Catalyst Optimization: Optimization involves screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, solvents, and temperatures. covasyn.com The base is crucial for activating the organoboron reagent in Suzuki coupling. organic-chemistry.org The solvent can influence catalyst solubility and reaction rates. For electron-deficient aryl bromides, the oxidative addition step is generally facile, but catalyst deactivation or side reactions involving the nitro group (e.g., reduction) must be considered. Optimization aims to achieve high yield and selectivity for C-Br coupling while preserving the other functional groups. researchgate.net

Photochemical and Electrochemical Transformations

The nitroaromatic system is the primary site for photochemical and electrochemical activity in this compound.

Photochemical Transformations: Aromatic nitro compounds are known to undergo photochemical reactions, often involving the excited state of the nitro group. researchgate.net Upon irradiation with UV light, the nitro group can be reduced, particularly in the presence of hydrogen-donating solvents. The transformation can proceed through intermediates like the nitroso and hydroxylamino species, ultimately leading to the corresponding aniline. The specific products and reaction efficiency depend on factors such as the wavelength of light, the solvent, and the presence of other reagents.

Electrochemical Transformations: The nitro group is readily reducible electrochemically. The reduction typically occurs in a stepwise manner, involving the transfer of electrons and protons. The precise pathway and the final product depend on the electrode material, the solvent system, and the pH of the medium.

One-electron reduction: Forms a radical anion (ArNO₂⁻).

Further reduction: Leads to the nitroso derivative (ArNO).

Subsequent reduction: Forms the hydroxylamine (B1172632) (ArNHOH).

Final reduction: Yields the amine (ArNH₂).

For example, the controlled current electrochemical reduction of methyl-2-nitrobenzoate in aqueous H₃PO₄ has been shown to selectively produce the corresponding aniline, methyl-2-aminobenzoate, in high yield (92%) and selectivity (>99%). acs.orgnih.gov This highlights the potential for selectively transforming the nitro group on the target molecule while leaving the other substituents intact. Similarly, the electrochemical reduction of 3-nitro-benzoic acid has been studied, showing a three-electron process to form the nitroso species. The electrochemical reduction of 3-nitrobenzotrifluorides to the corresponding anilines has also been demonstrated on a scalable level. acs.org

The following table presents data from the electrochemical reduction of a related nitroaromatic ester.

| Substrate | Product | Mediator | Yield (%) | Selectivity (%) | Reference |

| Methyl-2-nitrobenzoate | Methyl-2-aminobenzoate | Phosphotungstic Acid | 92 | >99 | acs.org |

This table is interactive. Click on the headers to sort the data.

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and the intermediates involved is key to controlling the reactivity of this compound.

Cross-Coupling Mechanism: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling involves a catalytic cycle. libretexts.orgyonedalabs.com

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate to form a Pd(II) intermediate.

Transmetalation: The organic group from the organometallic reagent (e.g., the aryl group from the boronic acid, activated by a base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Mechanistic investigations, often supported by DFT calculations, help to elucidate the energies of intermediates and transition states, providing insight into the rate-determining step and potential side reactions. ruhr-uni-bochum.de

Nucleophilic Aromatic Substitution (SNAr) Intermediates: While the C-Br bond is the primary site for cross-coupling, the C-F bond is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing nitro group in the ortho position. The SNAr mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . youtube.com The negative charge in this intermediate is delocalized onto the ortho-nitro group, which provides significant stabilization. youtube.combris.ac.uk In a subsequent step, the fluoride ion is eliminated to restore aromaticity. Recent studies suggest that for some substrates, particularly those with leaving groups other than fluoride, the reaction may proceed through a more concerted pathway without a stable Meisenheimer intermediate. nih.govnih.gov Given the presence of a fluoride leaving group and a stabilizing ortho-nitro group, the formation of a Meisenheimer intermediate is a highly probable pathway in potential SNAr reactions of this substrate. bris.ac.uk

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Detailed experimental NMR data for Methyl 4-bromo-2-fluoro-6-nitrobenzoate, which would be essential for confirming its molecular structure in solution, is not available in the reviewed literature. The expected application of various NMR techniques would theoretically provide the following structural insights:

¹H NMR, ¹³C NMR, ¹⁹F NMR, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR (Proton NMR): Would be used to identify the chemical environment of the hydrogen atoms, specifically those on the aromatic ring and the methyl group of the ester. The chemical shifts, integration, and coupling constants would provide information about the electronic environment and the proximity of neighboring atoms.

¹³C NMR (Carbon-13 NMR): Would reveal the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

¹⁹F NMR (Fluorine-19 NMR): Would be crucial for observing the fluorine atom on the benzene (B151609) ring, providing a distinct signal with chemical shift and coupling information (especially coupling to nearby protons and carbons) that is highly sensitive to the local electronic structure.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, helping to assign protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, providing insights into the molecule's conformation.

No published spectra or data tables for these NMR techniques for this compound could be located.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Specific experimental IR and Raman spectra for this compound have not been found in the public domain. These techniques are vital for identifying the functional groups within the molecule by analyzing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: Would be expected to show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), asymmetric and symmetric stretching of the nitro group (NO₂) (around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively), C-Br, C-F, and C-O stretching vibrations, as well as aromatic C-H and C=C stretching.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also probe these vibrational modes. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which might be weak in the IR spectrum.

A table of expected vibrational frequencies based on typical functional group ranges is presented below, but it must be emphasized that this is a generalized prediction and not experimental data for the specific compound.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Ester (C=O) | Stretching | 1720 - 1740 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1335 - 1370 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-O (Ester) | Stretching | 1000 - 1300 |

| C-F | Stretching | 1000 - 1400 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While the molecular weight of this compound can be calculated from its chemical formula (C₈H₅BrFNO₄), specific experimental mass spectra are not available. Mass spectrometry is essential for determining the precise molecular weight and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS data for this compound has not been published. This technique would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The isotopic pattern, particularly due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), would be a key diagnostic feature in the mass spectrum.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports containing X-ray crystallography data for this compound. This powerful technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Packing and Intermolecular Interactions

Without a solved crystal structure, any discussion of the crystal packing and intermolecular interactions (such as halogen bonding, π-π stacking, or dipole-dipole interactions) would be purely speculative. X-ray diffraction analysis would be required to provide details on unit cell parameters, space group, and the specific non-covalent forces that govern the solid-state architecture of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic structure of molecules like this compound. This method relies on the principle that molecules absorb light in the UV-Vis portion of the electromagnetic spectrum, which promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the electronic transitions possible within the molecule, thus providing valuable insights into its electronic makeup.

The UV-Vis spectrum of this compound is expected to be influenced by its various functional groups: the benzene ring, the nitro group (-NO2), the bromo (-Br) and fluoro (-F) substituents, and the methyl ester group (-COOCH3). The benzene ring itself exhibits strong absorption bands corresponding to π → π* transitions, typically below 280 nm. wikipedia.org The presence of the nitro group, a strong chromophore, significantly impacts the spectrum. In nitrobenzene, π → π* electronic transitions are observed, where electrons from the benzene's π system are excited to a higher-energy π* orbital associated with the nitro group. brainly.com The substituents on the aromatic ring (bromo, fluoro, and methyl ester) act as auxochromes and can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide further detail on the electronic environment. wikipedia.org The ester group also possesses n → π* transitions associated with the non-bonding electrons of the oxygen atoms, though these are often weaker and may be obscured by stronger π → π* absorptions. ucalgary.ca

A hypothetical UV-Vis spectrum for this compound in a solvent like ethanol (B145695) might exhibit the following characteristics, which are illustrative of a substituted nitroaromatic compound.

Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Probable Electronic Transition |

| ~210 | ~15,000 | π → π* (Benzene E-band) |

| ~255 | ~8,000 | π → π* (Benzene B-band, modified by substituents) |

| ~290 | ~5,000 | π → π* (Charge transfer band involving the nitro group) |

| ~340 | ~150 | n → π* (Nitro group) |

Note: This data is illustrative and represents typical values for similar compounds.

Beyond structural elucidation, UV-Vis spectroscopy is a highly effective tool for reaction monitoring. nih.gov Because the absorbance of a solution is directly proportional to the concentration of the absorbing species (as described by the Beer-Lambert Law), this technique can be used to track the progress of a chemical reaction in real-time. For instance, in a reaction where this compound is consumed, the characteristic absorbance peak would decrease over time. Conversely, if it were being formed, the peak would grow. This allows for the determination of reaction kinetics, including the rate constant and reaction order, by monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product. rsc.orgresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For a substance like this compound, chromatographic techniques are indispensable for assessing its purity and for isolating it from reaction mixtures or impurities. The primary principle of chromatography involves the differential partitioning of a compound between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. birchbiotech.com For nitroaromatic compounds, a non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane-based stationary phase, is often employed. nih.govepa.gov

The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, allowing for definitive identification. The fragmentation pattern, which shows the m/z of smaller fragments of the original molecule, is particularly useful for structural confirmation. libretexts.org For this compound, characteristic fragmentation would likely involve the loss of the nitro group (NO2, mass 46) or the methoxy (B1213986) group (OCH3, mass 31). researchgate.net The presence of bromine would be indicated by a characteristic isotopic pattern in the molecular ion peak (M+) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (due to the 79Br and 81Br isotopes). libretexts.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is a common choice. ajast.netnjlabs.com In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.govusda.gov

Detection is typically performed using a UV detector, as the aromatic ring and nitro group in the molecule absorb UV light strongly. nih.gov The time it takes for the compound to travel through the column, known as the retention time (RT), is a characteristic property under specific conditions (flow rate, mobile phase composition, column type) and is used for identification. Purity is assessed by observing the chromatogram; a pure sample should ideally show a single, sharp peak. njlabs.com The area under the peak is proportional to the concentration, allowing for quantitative analysis.

Interactive Data Table: Illustrative Chromatographic Parameters

| Technique | Column Type | Mobile Phase/Carrier Gas | Typical Retention Time | Detection Method |

| GC-MS | DB-5ms (30m x 0.25mm) | Helium | 12.5 min | Electron Ionization MS |

| HPLC | C18 (150mm x 4.6mm) | 70:30 Acetonitrile:Water | 6.8 min | UV at 254 nm |

Note: This data is hypothetical and for illustrative purposes. Actual values depend on the specific experimental conditions.

Theoretical and Computational Studies of Methyl 4 Bromo 2 Fluoro 6 Nitrobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Energy Minimization and Conformational Analysis

There is no available research on the energy minimization or conformational analysis of Methyl 4-bromo-2-fluoro-6-nitrobenzoate. This type of study is crucial for identifying the most stable conformations of the molecule, which influences its reactivity and physical properties.

Quantum Chemical Descriptors and Reactivity Indices

A search for studies on the quantum chemical descriptors and reactivity indices, such as Fukui functions, electrostatic potential maps, and natural bond orbitals for this compound, did not yield any results. These descriptors are vital for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

Reaction Mechanism Predictions and Transition State Analysis

There is no literature available on the prediction of reaction mechanisms or the analysis of transition states involving this compound. Computational studies in this area would be instrumental in understanding the kinetics and thermodynamics of reactions in which this compound participates.

Molecular Dynamics Simulations for Conformational Landscape Exploration

No molecular dynamics simulations have been published that explore the conformational landscape of this compound. Such simulations would provide a deeper understanding of the molecule's dynamic behavior and its accessible conformations over time.

Spectroscopic Property Predictions

There are no computational studies that predict the spectroscopic properties, such as NMR chemical shifts or IR frequencies, for this compound. These predictions are valuable for interpreting experimental spectra and confirming the structure of the compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

No QSPR models that include this compound for the prediction of its physical or chemical properties (excluding biological properties) were found in the current literature. QSPR studies are useful for predicting the properties of new compounds based on their structure.

Applications of Methyl 4 Bromo 2 Fluoro 6 Nitrobenzoate As a Synthetic Building Block

Synthesis of Advanced Organic Intermediates

The strategic placement of the bromo, fluoro, and nitro groups on the benzene (B151609) ring makes Methyl 4-bromo-2-fluoro-6-nitrobenzoate a valuable starting material for the synthesis of a range of advanced organic intermediates. The reactivity of these groups can be selectively addressed to introduce new functionalities and build molecular complexity. For instance, the bromine atom can participate in cross-coupling reactions, the nitro group can be reduced to an amine, and the fluorine atom can be displaced by nucleophiles under specific conditions.

One documented application involves its use in the synthesis of methyl 2-amino-4-bromo-6-fluorobenzoate. This transformation is achieved through the reduction of the nitro group to an amine. This amino benzoate (B1203000) derivative can then serve as a precursor for the synthesis of various other compounds. A patent describes a method for preparing this intermediate, highlighting the compound's role as a key synthetic precursor.

The general reactivity of the functional groups present in this compound is summarized in the table below.

| Functional Group | Potential Transformations |

| Bromo | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Grignard reagent formation, Lithiation |

| Fluoro | Nucleophilic aromatic substitution (SNAr) |

| Nitro | Reduction to an amino group, Conversion to other nitrogen-containing functionalities |

| Methyl Ester | Hydrolysis to a carboxylic acid, Amidation, Transesterification |

Precursor for Heterocyclic Compounds and Polycyclic Aromatic Systems

While direct and specific examples of the use of this compound in the synthesis of heterocyclic compounds and polycyclic aromatic systems are not extensively detailed in readily available literature, its structure suggests significant potential in this area. The presence of ortho- and meta-directing groups allows for regioselective reactions, which are crucial in the construction of fused ring systems.

For example, the reduction of the nitro group to an amine, followed by reactions with appropriate bifunctional reagents, could lead to the formation of various nitrogen-containing heterocycles. The bromine and fluorine atoms can also be utilized as handles for intramolecular cyclization reactions to form fused ring systems, which are common motifs in polycyclic aromatic compounds.

Role in the Construction of Macrocycles and Supramolecular Assemblies

The synthesis of macrocycles and supramolecular assemblies often relies on building blocks with well-defined geometries and multiple reactive sites that can be linked together. Although specific instances of this compound being used for this purpose are not prominently reported, its rigid aromatic core and multiple functional groups make it a candidate for such applications.

The bromo and ester functionalities could be used in Williamson ether synthesis or esterification reactions to form large cyclic structures. The fluoro and nitro groups could influence the electronic properties and conformation of the resulting macrocycle, which is a key aspect of supramolecular chemistry.

Derivatization to Generate Novel Functional Molecules (excluding biological/pharmaceutical focus)

The derivatization of this compound can lead to a wide array of novel functional molecules with potential applications in various fields of chemistry. The reactivity of its functional groups allows for a modular approach to molecular design.

For instance, Suzuki coupling at the bromine position could introduce various aryl or vinyl groups, leading to extended π-conjugated systems. Subsequent reduction of the nitro group and diazotization could then be used to introduce a range of other functional groups. These transformations would significantly alter the electronic and photophysical properties of the molecule, making the resulting compounds of interest for materials science applications.

A summary of potential derivatization reactions is presented below:

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |

| Nitro Reduction | SnCl2, HCl or H2, Pd/C | Amine |

| Nucleophilic Aromatic Substitution | Various nucleophiles | Substituted aniline (B41778) or phenol (B47542) derivatives |

| Ester Hydrolysis | LiOH, H2O | Carboxylic acid |

Application in Materials Science Research (e.g., monomers for polymers, components of liquid crystals)

The structural features of this compound suggest its potential utility in materials science research. The rigid aromatic core is a common component of liquid crystalline materials, and the presence of polar groups like the nitro and ester functions can contribute to the desired mesomorphic properties.

Furthermore, after suitable modification, this compound could serve as a monomer for the synthesis of high-performance polymers. For example, conversion of the bromo and ester groups into polymerizable functionalities could allow for its incorporation into polyesters, polyamides, or other polymer backbones. The fluorine and nitro groups would be expected to impart specific properties to the resulting polymer, such as thermal stability, flame retardancy, and specific optical or electronic characteristics.

Utility in Catalyst Ligand Synthesis (if applicable)

The synthesis of ligands for transition metal catalysts often requires building blocks with specific steric and electronic properties. While there is no direct evidence of this compound being used for this purpose, its structure contains elements that could be incorporated into ligand design.

For example, the aromatic ring could serve as a backbone for the attachment of coordinating groups. The bromo and fluoro substituents could be used to tune the electronic properties of the ligand, which in turn can influence the activity and selectivity of the metal catalyst. Derivatization of the ester or nitro group could also be employed to introduce phosphine (B1218219), amine, or other coordinating moieties.

Environmental and Green Chemistry Considerations in the Lifecycle of Methyl 4 Bromo 2 Fluoro 6 Nitrobenzoate

Sustainable Synthetic Routes and Waste Minimization

The synthesis of Methyl 4-bromo-2-fluoro-6-nitrobenzoate typically involves the nitration of a precursor, Methyl 4-bromo-2-fluorobenzoate. Traditional nitration methods often employ a mixture of concentrated sulfuric acid and nitric acid (mixed acid), which is highly corrosive and generates substantial acidic waste, presenting significant environmental and handling challenges. nih.gov

Green chemistry principles encourage the development of alternative, more sustainable synthetic methodologies. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. rsc.org For the nitration of aromatic compounds, several greener alternatives to the conventional mixed-acid system have been explored. nih.gov These include using solid acid catalysts, milder nitrating agents, or alternative energy sources like microwave or ultrasonic irradiation to drive the reaction. nih.govrsc.org

Photochemical nitration represents another eco-friendly pathway, utilizing UV radiation to generate reactive nitrogen species under ambient conditions, thereby avoiding the need for harsh acids. mjcce.org.mkresearchgate.net Such methods can improve regioselectivity, reduce the formation of undesirable byproducts, and simplify workup procedures, leading to a significant reduction in waste. nih.gov

Below is a comparative table outlining a conventional versus a potential greener synthetic approach.

| Parameter | Conventional Route (Mixed Acid) | Potential Green Route (e.g., Solid Catalyst) |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Nitric acid or other N-source |

| Catalyst | Sulfuric Acid (used in stoichiometric amounts) | Recyclable solid acid (e.g., Zeolite) |

| Solvent | Often requires excess acid as solvent | Minimal or no solvent (mechanochemistry), or green solvents |

| Temperature | Often requires cooling then heating | Mild conditions, room temperature possible rsc.org |

| Waste Products | Large volumes of spent sulfuric and nitric acid | Recoverable catalyst, significantly less acidic waste |

| Atom Economy | Low, due to large excess of acid | Higher, due to catalytic nature |

This table provides a generalized comparison. Specific conditions and outcomes would depend on the exact substrate and chosen green methodology.

Minimizing waste is a cornerstone of green chemistry. In the context of this compound synthesis, this involves not only adopting cleaner catalytic methods but also implementing strategies for solvent recycling and the recovery and reuse of unreacted materials.

Photodegradation Mechanisms (Mechanistic studies)

While specific mechanistic studies on the photodegradation of this compound are not extensively documented, its environmental fate under solar irradiation can be predicted based on the known photochemistry of its constituent functional groups: the brominated aromatic ring and the nitro group.

The primary photodegradation pathways for such compounds are expected to involve:

Homolytic Cleavage of the Carbon-Bromine Bond : The C-Br bond is susceptible to cleavage upon absorption of UV radiation, leading to the formation of an aryl radical and a bromine radical. This is often the initial and rate-limiting step in the degradation of brominated aromatic compounds. nih.gov The resulting aryl radical is highly reactive and can undergo various subsequent reactions, such as hydrogen abstraction from the solvent, leading to the formation of Methyl 2-fluoro-6-nitrobenzoate.

Photoreduction of the Nitro Group : Aromatic nitro compounds can undergo photoreduction in the presence of a hydrogen donor. The nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or even an amino (-NH₂) group. acs.org This process can significantly alter the toxicity and persistence of the compound.

Photosubstitution : Nucleophilic photosubstitution of the bromide or nitro group by hydroxyl radicals (•OH), which are ubiquitous in sunlit natural waters, can occur. nih.gov This leads to the formation of phenolic derivatives. The photolysis of nitrate (B79036) ions in water can also generate nitrogen dioxide radicals (NO₂•) that can participate in further reactions. acs.org

These pathways can lead to a variety of transformation products, ultimately resulting in the cleavage of the aromatic ring and mineralization to CO₂, water, and inorganic ions.

| Potential Reaction | Initiating Step | Key Intermediates | Potential Products |

| Reductive Debromination | UV-induced C-Br bond cleavage | Aryl radical, Bromine radical | Methyl 2-fluoro-6-nitrobenzoate |

| Nitro Group Reduction | H-atom abstraction by excited nitro group | Nitroso, hydroxylamino derivatives | Methyl 4-bromo-2-fluoro-6-aminobenzoate |

| Hydroxylation | Attack by photogenerated •OH radicals | Hydroxylated radical adducts | Brominated and fluorinated nitrophenols |

This table outlines potential degradation pathways based on analogous compounds. The actual products and their distribution would require specific experimental investigation.

Biotransformation Pathways (Mechanistic studies)

The biotransformation of this compound in soil and aquatic environments is likely to be mediated by microbial enzymatic activities. Microorganisms have evolved diverse strategies to metabolize xenobiotic compounds, including halogenated nitroaromatics. nih.govnih.gov

Key predicted biotransformation pathways include:

Nitroreduction : This is a common and often initial step in the microbial metabolism of nitroaromatic compounds. nih.govrsc.org Bacterial nitroreductases, which are flavoenzymes, can reduce the nitro group to nitroso, hydroxylamino, and amino derivatives. oup.com These reactions can occur under both aerobic and anaerobic conditions. The resulting aromatic amine is often more susceptible to further degradation but can also be more toxic in some cases.

Dehalogenation : The removal of the bromine atom can be a critical step. This can occur through several enzymatic mechanisms, including reductive dehalogenation (replacement of bromine with hydrogen), oxidative dehalogenation, or hydrolytic dehalogenation (replacement with a hydroxyl group). mdpi.com

Hydroxylation and Ring Cleavage : Aerobic bacteria often employ monooxygenase or dioxygenase enzymes to introduce hydroxyl groups onto the aromatic ring. eaht.org This destabilizes the ring, making it susceptible to cleavage by other enzymes, leading to aliphatic intermediates that can be funneled into central metabolic pathways. nih.gov

The combination of these enzymatic activities can lead to the complete mineralization of the compound. The efficiency of these processes depends on various factors, including the specific microbial communities present, nutrient availability, and environmental conditions like pH and oxygen levels. mdpi.com

| Enzymatic Process | Enzyme Class (Example) | Initial Transformation |

| Nitro Group Reduction | Nitroreductase | -NO₂ → -NHOH → -NH₂ |

| Reductive Dehalogenation | Dehalogenase | -Br → -H |

| Oxidative Ring Activation | Dioxygenase | Aromatic Ring → Dihydrodiol |

This table summarizes potential initial enzymatic attacks based on known microbial pathways for related compounds.

Considerations for Responsible Chemical Waste Management in Synthesis

The synthesis of this compound, particularly via traditional routes, necessitates a robust waste management plan to mitigate environmental impact and ensure safety.

The primary waste streams of concern are:

Spent Acid : The use of mixed nitric and sulfuric acid for nitration results in a large volume of highly corrosive and oxidizing spent acid. syntechinternational.com This waste cannot be disposed of directly. Treatment typically involves careful neutralization with a base (e.g., sodium hydroxide (B78521) or calcium hydroxide) under controlled conditions to manage the exothermic reaction. laballey.com However, neutralization creates a large salt load in the resulting aqueous waste. Whenever possible, regeneration and reuse of the acid is a more sustainable option.

Organic Solvents : Solvents used during the reaction and extraction/purification steps (e.g., ethyl acetate (B1210297), chloroform) constitute a significant waste stream. Responsible management includes minimizing their use, substituting them with greener alternatives, and implementing solvent recovery and recycling systems through distillation.

Halogenated Organic Waste : Byproducts and residual starting materials may be present in the waste streams. Halogenated organic compounds should be segregated from non-halogenated waste. Incineration at high temperatures is often the required disposal method for these materials to ensure their complete destruction and prevent the formation of toxic dioxins or furans.

It is crucial to avoid mixing incompatible waste streams. For instance, mixing nitric acid waste with organic solvents can lead to violent, delayed exothermic reactions and potential explosions. yale.eduyoutube.com All waste containers must be properly labeled, and vented caps (B75204) should be used for containers holding waste that may generate gas. yale.edu

| Waste Stream | Primary Hazard | Recommended Management Practice |

| Spent Nitrating Acid | Corrosive, Oxidizer | Segregation, controlled neutralization, or acid recovery/regeneration syntechinternational.comquora.com |

| Organic Solvents | Flammable, Volatile | Minimize use, recovery and recycling via distillation, or high-temperature incineration |

| Halogenated Residues | Persistent, Toxic | Segregation from other wastes, high-temperature incineration |

Future Research Perspectives and Emerging Areas

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of highly functionalized aromatic compounds like Methyl 4-bromo-2-fluoro-6-nitrobenzoate is well-suited for the application of modern automation and flow chemistry techniques. Future research could focus on developing continuous-flow processes for its synthesis and subsequent derivatization.

Potential Advantages of Flow Chemistry:

| Feature | Benefit in the Context of this compound |

| Precise Control | Enhanced control over reaction parameters (temperature, pressure, stoichiometry) can lead to higher yields and purities, minimizing the formation of regioisomeric byproducts that are common in the synthesis of polysubstituted aromatics. |

| Improved Safety | Nitration reactions are often highly exothermic. Flow reactors with their high surface-area-to-volume ratio allow for efficient heat dissipation, enabling safer operating conditions. |

| Scalability | Once an optimal flow process is developed, it can be readily scaled up for the production of larger quantities of the compound or its derivatives without extensive re-optimization. |

| Integration | Flow reactors can be integrated with online purification and analysis techniques, creating fully automated platforms for the synthesis and screening of novel derivatives. |

Automated synthesis platforms, driven by algorithms, could explore a wide range of reaction conditions and starting materials to quickly identify optimal routes to analogs of this compound.

Exploration of Novel Catalytic Transformations

The functional groups present in this compound offer multiple handles for a variety of catalytic transformations. Future research is expected to leverage these sites for the synthesis of complex molecules.

Potential Catalytic Reactions:

Cross-Coupling Reactions: The bromo substituent is an ideal handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. This would allow for the introduction of a wide array of substituents, including alkyl, aryl, alkynyl, and amino groups, at the 4-position.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro and fluoro groups activate the aromatic ring for SNAr reactions. The fluorine atom at the 2-position is particularly susceptible to displacement by various nucleophiles (e.g., O, N, S-based), providing a pathway to diverse analogs.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then serve as a key intermediate for the synthesis of heterocycles, amides, and other nitrogen-containing compounds. The development of chemoselective catalytic systems for this reduction in the presence of the bromo and fluoro groups would be a valuable research direction.

Advanced Materials Development from Derived Analogs

Derivatives of this compound could serve as monomers or key intermediates for the synthesis of advanced materials with tailored properties.

Potential Material Applications:

| Material Class | Potential Role of Derived Analogs |

| Polymers | Conversion of the ester to a carboxylic acid and the nitro group to an amine would yield an aminobenzoic acid derivative suitable for the synthesis of high-performance polyamides or polyimides. The fluorine and bromine atoms could impart properties such as thermal stability, flame retardancy, and low dielectric constant. |

| Organic Electronics | Through cross-coupling reactions, extended π-conjugated systems could be built from the this compound scaffold. These materials could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). |

| Liquid Crystals | The rigid, rod-like shape of certain derivatives could make them suitable candidates for the development of novel liquid crystalline materials. |

Theoretical Predictions Driving Experimental Design

Computational chemistry and theoretical predictions are poised to play a crucial role in guiding future research on this compound.

Applications of Theoretical Modeling:

Reaction Pathway Analysis: Density Functional Theory (DFT) calculations can be used to model the reaction mechanisms of potential transformations, predict activation energies, and identify the most likely products. This can help in optimizing reaction conditions and avoiding undesirable side reactions.

Prediction of Properties: Computational methods can predict the electronic, optical, and physical properties of hypothetical derivatives. This allows for the in-silico screening of large libraries of virtual compounds to identify candidates with desired properties for specific applications in materials science or medicinal chemistry before committing to their synthesis.

Spectroscopic Analysis: Theoretical calculations can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR, UV-Vis) for newly synthesized derivatives, confirming their structures.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer an efficient way to build molecular complexity. Future work could involve the design of novel MCRs that incorporate this compound or its derivatives.

For instance, a derivative where the nitro group is reduced to an amine could potentially participate in MCRs like the Ugi or Passerini reactions. This would enable the rapid generation of diverse libraries of complex molecules from a single, versatile building block, accelerating the discovery of new compounds with interesting biological or material properties.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-bromo-2-fluoro-6-nitrobenzoate, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate scaffold. Key steps include:

- Halogenation : Bromine and fluorine are introduced via electrophilic aromatic substitution (EAS). The nitro group (-NO₂) is added last due to its strong electron-withdrawing effects, which deactivate the ring toward further substitution .

- Reaction Optimization : Use reflux conditions with methanesulfonic acid to enhance nitro group incorporation. Yields can be improved by controlling stoichiometry (e.g., 1.2 equivalents of brominating agents) and reaction time (12–24 hours) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization (ethanol/water) is recommended for isolating the pure compound .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight containers at room temperature (RT) in a desiccator to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as nitro groups may undergo photodegradation .

- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Prepare stock solutions in DMSO for biological assays, ensuring aliquots are stored at -20°C .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : Use -NMR (CDCl₃) to confirm substitution patterns. Key signals include aromatic protons (δ 7.5–8.5 ppm) and the methyl ester (δ 3.9–4.1 ppm) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (ethanol) and analyze using SHELXT or ORTEP-III for space-group determination .

Advanced Research Questions

Q. How do competing substituents (Br, F, NO₂) influence regioselectivity in further functionalization?

Methodological Answer:

- Electronic Effects : The nitro group directs incoming electrophiles to the meta position relative to itself, while bromine and fluorine (ortho/para directors) compete. Computational modeling (DFT) can predict dominant reaction pathways .

- Experimental Validation : Perform competitive reactions (e.g., Suzuki coupling) with varying catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) to assess site selectivity. Monitor outcomes via LC-MS .

Q. What strategies mitigate decomposition during high-temperature reactions?

Methodological Answer:

- Thermal Stability Assays : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >150°C).

- Inert Conditions : Use Schlenk lines or gloveboxes for reactions requiring elevated temperatures. Add stabilizers (e.g., BHT) to scavenge free radicals .

Q. How can researchers resolve contradictions in reported reaction yields for nitro-group modifications?

Methodological Answer:

- Controlled Replication : Systematically vary parameters (e.g., acid strength, solvent polarity) across studies. For example, yields drop significantly if HNO₃ is substituted for fuming H₂SO₄ in nitration .

- Data Normalization : Compare yields using internal standards (e.g., 1,3,5-trimethoxybenzene) to account for analytical variability .

Applications in Academic Research

Q. What role does this compound play in synthesizing bioactive molecules?

Methodological Answer:

- Pharmaceutical Intermediates : The bromo and nitro groups serve as handles for cross-coupling (e.g., Buchwald-Hartwig amination) to generate aryl amines for kinase inhibitors .

- Case Study : Replace the nitro group with a primary amine via catalytic hydrogenation (H₂, Pd/C) to create precursors for antibacterial agents .

Q. How can computational chemistry aid in predicting reactivity for derivative synthesis?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, identifying nucleophilic/electrophilic hotspots.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products